![molecular formula C18H20FNO5 B2756523 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide CAS No. 1797191-37-7](/img/structure/B2756523.png)
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound characterized by its unique chemical structure This compound features a combination of a dimethoxyphenyl group, a hydroxyethyl group, and a fluorophenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or aldehyde intermediate.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under controlled conditions to introduce the hydroxyethyl group.
Fluorophenoxyacetamide Formation: The final step involves the reaction of the hydroxyethyl intermediate with 2-fluorophenoxyacetic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3
Actividad Biológica
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the oxidation of related precursors. For example, one method involves treating N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide with sodium periodate, yielding the target compound in a moderate yield after purification via chromatography . The structure of the compound is characterized by the presence of a dimethoxyphenyl group, a hydroxyethyl moiety, and a fluorophenoxy group, which contribute to its biological properties.
Anticancer Potential
Recent studies have highlighted the anticancer potential of similar compounds within the same structural class. For instance, derivatives with modifications at the phenyl or hydroxyethyl positions have shown significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranging from 1.88 to 4.20 µM.
- A549 (lung cancer) : Notable growth inhibition with IC50 values around 26 µM for structurally similar derivatives .
These findings suggest that modifications to the core structure can enhance anticancer activity.
Anti-inflammatory Effects
The compound's structural analogs have been evaluated for their anti-inflammatory properties. For instance, certain derivatives demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating moderate to strong inhibition:
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results imply that similar compounds may exhibit anti-inflammatory activity through COX inhibition mechanisms .
The proposed mechanisms for the biological activities of these compounds include:
- Inhibition of cell proliferation : Through modulation of cell cycle checkpoints and induction of apoptosis in cancer cells.
- Anti-inflammatory pathways : By downregulating pro-inflammatory mediators such as nitric oxide synthase (iNOS) and COX enzymes .
Case Study 1: Anticancer Activity in MCF-7 Cells
In vitro studies involving this compound derivatives showed promising results against MCF-7 cells:
- Experimental Setup : Cells were treated with varying concentrations of the compound over 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations as low as 1 µM, with morphological changes indicative of apoptosis.
Case Study 2: Anti-inflammatory Activity in RAW264.7 Cells
Another study evaluated anti-inflammatory effects using RAW264.7 macrophage cells:
- Experimental Setup : Cells were pre-treated with the compound before exposure to lipopolysaccharide (LPS).
- Results : The compound significantly reduced levels of inflammatory cytokines (TNF-alpha and IL-6), supporting its potential use in inflammatory conditions.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl and hydroxyethyl groups significantly impact biological activity:
- Dimethoxy Substitution : Enhances lipophilicity and cellular uptake.
- Fluorophenoxy Moiety : Contributes to receptor binding affinity and selectivity.
Research shows that compounds with optimal substitutions exhibit enhanced potency against targeted pathways while minimizing off-target effects .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including:
- SNB-19 : 86.61% inhibition
- OVCAR-8 : 85.26% inhibition
- NCI-H40 : 75.99% inhibition
Moderate activity was also observed against other cell lines such as HOP-92 and MDA-MB-231, indicating a broad spectrum of anticancer efficacy .
Antitubercular Properties
The compound has shown promising results in the fight against tuberculosis. A series of derivatives based on a similar structure were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against both rifampin-sensitive and resistant strains, suggesting that modifications to the N-arylacetamide scaffold can lead to potent antitubercular agents .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural variations which can enhance its biological activity. For example, modifications in the phenyl groups or the introduction of different substituents can lead to improved potency and selectivity for specific biological targets .
Other Biological Activities
In addition to its anticancer and antitubercular properties, compounds structurally related to this compound have been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases .
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5/c1-23-16-8-7-12(9-17(16)24-2)14(21)10-20-18(22)11-25-15-6-4-3-5-13(15)19/h3-9,14,21H,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJBQARWEZCEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.